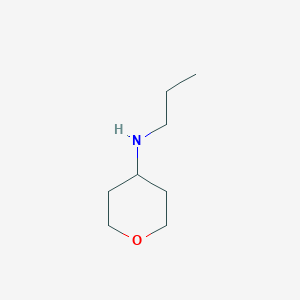

N-Propyltetrahydro-2H-pyran-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Propyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a propyl group and an amine group at the 4-position. It is a yellowish waxy substance that is typically stored at temperatures between 0-8°C .

Preparation Methods

The synthesis of N-Propyltetrahydro-2H-pyran-4-amine involves several steps, starting with the formation of the tetrahydropyran ring. One common method is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, which yields tetrahydrofuran and tetrahydropyran derivatives with high yield and stereoselectivity . The propyl group can be introduced through alkylation reactions, and the amine group can be added via reductive amination or other amination techniques.

Chemical Reactions Analysis

N-Propyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: Its derivatives may have biological activity and can be used in biochemical research.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Propyltetrahydro-2H-pyran-4-amine is not well-documented. its amine group suggests that it may interact with biological targets through hydrogen bonding, ionic interactions, or other non-covalent interactions. The tetrahydropyran ring may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

N-Propyltetrahydro-2H-pyran-4-amine can be compared to other similar compounds, such as:

Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents.

Amines: Compounds with similar amine groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of a tetrahydropyran ring with a propyl group and an amine group at the 4-position, which may confer unique chemical and biological properties .

Biological Activity

N-Propyltetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. Its unique structure, characterized by a tetrahydropyran ring and an amine group, suggests potential biological activities that warrant detailed exploration.

The synthesis of this compound typically involves the formation of the tetrahydropyran ring through reactions of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate, yielding high stereoselectivity and yield. This compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may lead to diverse derivatives with potentially enhanced biological properties.

The biological activity of this compound is not extensively documented; however, its amine group suggests interactions with biological targets via hydrogen bonding and ionic interactions. The tetrahydropyran ring may enhance its binding affinity to specific receptors or enzymes, potentially influencing various biochemical pathways.

Antiallergic and Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to this compound may exhibit significant antiallergic and anti-inflammatory properties. For instance, derivatives that act as H4 receptor antagonists have shown promise in treating conditions such as allergic rhinitis and asthma by inhibiting the migration of inflammatory cells like eosinophils and mast cells . This mechanism is crucial for managing allergic responses and inflammation.

Anticancer Potential

While direct studies on this compound are sparse, its structural analogs have been explored for anticancer activities. For example, compounds with similar heterocyclic structures have been evaluated for their ability to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau proteins in Alzheimer's disease . The inhibition of such targets could suggest a potential avenue for further research into the anticancer effects of this compound derivatives.

Case Studies and Research Findings

Properties

IUPAC Name |

N-propyloxan-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXQKMDYCVHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592983 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192811-37-3 |

Source

|

| Record name | N-Propyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.